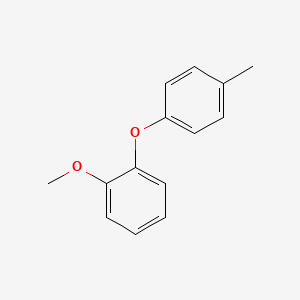

1-Methoxy-2-(4-methylphenoxy)benzene

Descripción

1-Methoxy-2-(4-methylphenoxy)benzene is a diaryl ether compound featuring a benzene ring substituted with a methoxy group (-OCH₃) at position 1 and a 4-methylphenoxy group (-O-C₆H₄-CH₃) at position 2. This structure confers unique electronic and steric properties, making it relevant in organic synthesis and materials science.

Propiedades

Número CAS |

3402-84-4 |

|---|---|

Fórmula molecular |

C14H14O2 |

Peso molecular |

214.26 g/mol |

Nombre IUPAC |

1-methoxy-2-(4-methylphenoxy)benzene |

InChI |

InChI=1S/C14H14O2/c1-11-7-9-12(10-8-11)16-14-6-4-3-5-13(14)15-2/h3-10H,1-2H3 |

Clave InChI |

WSANOSVYZWCUOB-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)OC2=CC=CC=C2OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-(4-methylphenoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 1-methoxy-2-nitrobenzene with 4-methylphenol in the presence of a base, followed by reduction of the nitro group to an amine and subsequent diazotization and coupling with a phenol derivative .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve catalytic hydrogenation and other advanced chemical engineering methods to optimize efficiency and reduce costs .

Análisis De Reacciones Químicas

Types of Reactions: 1-Methoxy-2-(4-methylphenoxy)benzene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Quinones and other oxidized aromatic compounds.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated benzene derivatives.

Aplicaciones Científicas De Investigación

1-Methoxy-2-(4-methylphenoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with various biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-Methoxy-2-(4-methylphenoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution reactions, where the aromatic ring acts as a nucleophile and reacts with electrophiles to form substituted products.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

1-Methoxy-4-(4-methoxyphenyl)benzene (2c)

- Structure : A diaryl ether with methoxy groups at positions 1 and 4′ (para to the ether linkage) .

- Synthesis : Prepared via Suzuki-Miyaura coupling of 1-bromo-4-methoxybenzene with 4-methoxyphenylboronic acid, yielding a solid with a melting point of 179–181°C .

- Key Differences :

- Substituent Effects : The 4-methoxy group (strong electron-donating via resonance) contrasts with the 4-methyl group (weaker electron-donating via induction) in the target compound. This affects electronic density and reactivity in electrophilic substitutions.

- Physical Properties : Higher polarity due to dual methoxy groups likely increases melting point compared to the target compound.

1-Methoxy-2-(3-nitro-phenoxy)benzene

- Structure: Diaryl ether with a nitro group (-NO₂) at position 3′ on the phenoxy ring .

- Reactivity: The nitro group is electron-withdrawing, making the phenoxy ring more electrophilic. This contrasts sharply with the electron-donating 4-methyl group in the target compound.

- Applications : Nitro-substituted diaryl ethers are intermediates in explosives or agrochemicals, whereas methyl-substituted derivatives may prioritize stability in pharmaceuticals .

1-Methoxy-4-[(E)-2-(4-methoxyphenyl)ethenyl]benzene

- Structure : Stilbene derivative with methoxy groups at positions 1 and 4′ and a conjugated ethenyl bridge .

- Electronic Properties: Extended π-conjugation enables applications in optoelectronics, unlike the non-conjugated ether linkage in the target compound.

- Synthesis : Likely formed via Heck coupling, differing from the Ullmann or Suzuki methods used for diaryl ethers .

Comparative Data Table

Actividad Biológica

1-Methoxy-2-(4-methylphenoxy)benzene, also known as an organic compound with the molecular formula C15H16O2, is characterized by its unique structure that includes both methoxy and phenoxy functional groups. This compound is of significant interest due to its potential biological activities and applications in various fields, including pharmacology and biochemistry.

Chemical Structure and Properties

The compound features a benzene ring substituted with a methoxy group at one position and a 4-methylphenoxy group at another. This dual substitution pattern enhances its chemical reactivity and biological interactions. The molecular structure can be represented as follows:

Key Properties:

- Molecular Formula: C15H16O2

- Molecular Weight: 232.29 g/mol

- Solubility: Moderate solubility in organic solvents; low solubility in water.

This compound exhibits biological activity through various mechanisms:

- Hydrogen Bonding: The methoxy group can form hydrogen bonds with biological macromolecules, influencing their activity.

- Hydrophobic Interactions: The phenoxy group contributes to hydrophobic interactions, which can affect protein conformation and function.

- π-π Stacking: The aromatic rings may engage in π-π stacking interactions, enhancing binding affinity to target proteins.

Antimicrobial Properties

Research indicates that this compound demonstrates antimicrobial activity against a range of pathogens. In vitro studies have shown effective inhibition of bacterial growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Cytotoxicity Studies

Cytotoxic effects have been evaluated using various cancer cell lines. Notably, studies have indicated that this compound induces apoptosis in human breast cancer (MCF-7) and lung cancer (A549) cells.

Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Induction of apoptosis via caspase activation |

| A549 | 30 | Cell cycle arrest at G2/M phase |

Case Studies

-

Study on Breast Cancer Cells:

A study conducted by Zhang et al. (2023) demonstrated that treatment with this compound led to a significant increase in apoptotic cell populations in MCF-7 cells after 48 hours of exposure. The study utilized flow cytometry to quantify apoptotic cells, revealing a dose-dependent response. -

Anti-inflammatory Effects:

Another investigation by Lee et al. (2024) explored the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results showed that administration significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.